Product packaging for 2-Chloro-8-(methylthio)-7H-purine(Cat. No.:CAS No. 89581-80-6)

2-Chloro-8-(methylthio)-7H-purine

Cat. No.: B3030383
CAS No.: 89581-80-6
M. Wt: 200.65
InChI Key: PAODHCXGZRFCRJ-UHFFFAOYSA-N
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Description

2-Chloro-8-(methylthio)-7H-purine (CAS 89581-80-6) is a substituted purine derivative with the molecular formula C6H5ClN4S and a molecular weight of 200.65 g/mol . This compound features a chlorine atom at the 2-position and a methylthio group at the 8-position on the 7H-purine core, making it a versatile and valuable synthetic intermediate for researchers in medicinal chemistry. The purine scaffold is a fundamental structure in nucleic acids and many biological cofactors, and its derivatives are extensively investigated for their wide range of bioactivities . Researchers utilize this chlorinated and thioether-functionalized purine as a key precursor for synthesizing novel purine analogues through various chemical reactions, including nucleophilic substitution (e.g., amination) and other modifications . These synthetic efforts are central to drug discovery programs aimed at developing new therapeutic agents. Purine derivatives have demonstrated significant biological potential as anticancer, antimicrobial, anti-inflammatory, antiviral, antioxidant, and anti-Alzheimer agents . The structural motifs present in this compound are particularly relevant for creating molecules that can impair nucleic acid synthesis or inhibit critical metabolic enzymes, mechanisms that are often targeted in oncology and infectious disease research . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClN4S B3030383 2-Chloro-8-(methylthio)-7H-purine CAS No. 89581-80-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-8-methylsulfanyl-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4S/c1-12-6-9-3-2-8-5(7)10-4(3)11-6/h2H,1H3,(H,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAODHCXGZRFCRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=NC(=NC=C2N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671919
Record name 2-Chloro-8-(methylsulfanyl)-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89581-80-6
Record name 2-Chloro-8-(methylsulfanyl)-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Chemical Reactivity and Transformation Pathways

Nucleophilic Aromatic Substitution Reactions on the Purine (B94841) Ring System

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of the purine core in 2-Chloro-8-(methylthio)-7H-purine. This reactivity is a consequence of the electron-withdrawing nature of the ring nitrogen atoms, which makes the carbon atoms of the purine system electrophilic and susceptible to attack by nucleophiles.

The purine ring system has three main positions susceptible to nucleophilic attack: C-2, C-6, and C-8. The inherent reactivity of these positions is influenced by the electronic effects of the fused rings and any existing substituents. In neutral purine molecules, the general order of reactivity for nucleophilic substitution is C-6 > C-2 > C-8. wur.nlresearchgate.net The C-6 and C-2 positions are part of the electron-deficient pyrimidine (B1678525) ring, making them more electrophilic than the C-8 position of the imidazole (B134444) ring. mdpi.com

The presence of activating groups, such as halogens, significantly enhances the rate of substitution at these carbons. For instance, in 2,6-dichloropurine (B15474), reactions with nucleophiles can be performed stepwise, with the more reactive C-6 chlorine being displaced preferentially. researchgate.net Similarly, in 2,8-dichloropurine, nucleophilic substitution has been studied extensively, establishing it as a key intermediate for creating 2,8-disubstituted purines. researchgate.net The differential reactivity of halogens at various positions allows for selective functionalization.

Table 1: General Reactivity Order for Nucleophilic Substitution in Neutral Purines

PositionRing SystemGeneral Reactivity
C-6 PyrimidineHighest
C-2 PyrimidineIntermediate
C-8 ImidazoleLowest

This table summarizes the generally accepted reactivity hierarchy for nucleophilic attack on the unsubstituted carbon atoms of a neutral purine ring.

The reactivity of the purine ring is profoundly affected by the acidity of the N-H proton in the imidazole ring (N7-H or N9-H). In the presence of a base, the purine can be deprotonated to form an anion. This deprotonation leads to a significant increase in electron density across the entire ring system.

The formation of this purine anion dramatically alters the reactivity profile for nucleophilic substitution. The increased electron density deactivates the ring towards nucleophilic attack. Consequently, the rate of substitution decreases, particularly at the C-8 position. wur.nl The reactivity sequence in the resulting purine anion changes to C-6 > C-8 > C-2. wur.nl The position of methyl groups on the ring nitrogen can also influence this reactivity order. wur.nl This modulation of reactivity through pH control is a critical tool in the selective synthesis of purine derivatives.

In this compound, both the chloro group at C-2 and the methylthio group at C-8 are potential leaving groups in nucleophilic substitution reactions.

Displacement of the Chloro Group: The chlorine atom at the C-2 position is activated towards nucleophilic displacement. It can be replaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. For example, the stepwise reaction of 2,6-dichloropurines with amines typically results in the initial substitution of the more reactive C-6 chlorine, followed by substitution at the C-2 position under more forcing conditions. researchgate.net This principle allows for the controlled introduction of different functional groups at these positions.

Displacement of the Thioether Group: The methylthio group (–SCH₃) at the C-8 position is generally less reactive as a leaving group compared to a halogen at the C-2 or C-6 positions in neutral purines. wur.nl However, its displacement can be achieved. Often, the thioether is first oxidized to a more reactive methylsulfinyl (–SOCH₃) or methylsulfonyl (–SO₂CH₃) group, which are better leaving groups, facilitating subsequent substitution by nucleophiles.

Electrophilic Substitution Reactions and Functional Group Interconversions

While less common than nucleophilic substitution on the core ring, electrophilic reactions and functional group modifications are key to diversifying the structure of this compound.

The methylthio group at the C-8 position is a versatile handle for further chemical modification.

Oxidation: The sulfur atom can be readily oxidized to form the corresponding sulfoxide (B87167) (methylsulfinyl) or sulfone (methylsulfonyl) derivatives. This transformation is significant as it converts the sulfur-containing moiety into a much better leaving group, thereby activating the C-8 position for subsequent nucleophilic substitution reactions. An iodine-catalyzed oxidative functionalization provides a method for transforming such groups. nih.gov

Demethylation: While less commonly cited for this specific compound, demethylation of the methylthio group to yield a thiol (mercapto) group is a plausible transformation, which would introduce a new functional group with different chemical properties and potential for further reactions.

Table 2: Functionalization of the C-8 Methylthio Group

ReactionReagents (Example)Product GroupEffect on Reactivity
Oxidation I₂, TBHP nih.govMethylsulfinyl (-SOCH₃) or Methylsulfonyl (-SO₂CH₃)Activates C-8 for nucleophilic substitution
Displacement NucleophilesVariousReplaces the methylthio or oxidized sulfur group

This table outlines key transformations involving the methylthio group and their impact on the molecule's subsequent reactivity.

The imidazole portion of the purine ring, specifically the C-8 position, has unique reactivity. While generally less susceptible to nucleophilic attack than C-2 and C-6 in the neutral state, it is the primary site for certain electrophilic reactions and metallation. wur.nlmdpi.com

Electrophilic attack on the purine ring typically requires the presence of activating, electron-donating groups, which is not the case for the chloro-substituted pyrimidine ring in this molecule. wur.nl However, direct functionalization of the C-8 position can be achieved through lithiation (metallation) using strong bases like lithium diisopropylamide (LDA), followed by quenching with an electrophile. mdpi.com This process allows for the introduction of a wide range of substituents directly at the C-8 carbon, bypassing the need for a leaving group. Another reaction pathway involves the opening of the imidazole ring, which can be initiated by nucleophilic attack at the C-8 position, particularly in certain 7- or 9-substituted purines. wur.nl

Ring Opening and Ring Closure Mechanisms in Purine Chemistry

The purine ring system, a fusion of pyrimidine and imidazole rings, can undergo fascinating rearrangements involving ring-opening and subsequent re-closure. A prominent example of such a transformation in aza-heterocyclic chemistry is the Dimroth rearrangement. nih.govrsc.org This process typically involves the transposition of endocyclic and exocyclic heteroatoms. nih.gov Although not documented for this compound itself, the mechanism is fundamental to purine-like structures.

The Dimroth rearrangement is generally catalyzed by acid or base and can be accelerated by heat. rsc.org The accepted mechanism proceeds through several key steps:

Protonation/Deprotonation: The reaction often initiates with the protonation of a ring nitrogen atom, which activates the ring for nucleophilic attack. nih.gov

Ring Opening: A nucleophile, often water or hydroxide, attacks an electrophilic carbon, leading to the cleavage of a carbon-nitrogen bond and opening of the heterocyclic ring. nih.gov

Intermediate Tautomerization: The resulting open-chain intermediate can undergo bond rotation and tautomerization, repositioning functional groups. nih.gov

Ring Closure: An intramolecular cyclization occurs as a nitrogen atom attacks a different electrophilic site, forming a new, rearranged heterocyclic ring. nih.govnih.gov

Deprotonation/Dehydration: The final step usually involves the loss of a proton or water to yield the thermodynamically stable rearranged product.

Factors influencing this rearrangement include the electronic properties of substituents, with electron-withdrawing groups often facilitating ring opening, and the pH of the reaction medium, which affects the rate of transformation. rsc.org In some cases, the rearrangement can involve the interchange of nitrogen and sulfur atoms, a process known as a Dimroth-type N/S-interchange, which proceeds via ring opening and reclosure at the sulfur atom. nih.gov

Derivatization of this compound for Scaffold Diversification

The functional groups on the this compound core—specifically the chloro group at C2, the methylthio group at C8, and the nitrogen atoms of the purine ring—provide rich opportunities for derivatization. These modifications are crucial for developing new chemical entities with diverse properties.

While this compound does not inherently contain a cyano group, its derivatives, particularly 8-cyanopurines, are valuable intermediates. The cyano group on a purine skeleton is notably reactive and can be transformed into a variety of other functionalities, including amides and imidates. mdpi.com

The conversion of a nitrile to an amide is a classic hydrolysis reaction. However, for cyanopurines, direct hydrolysis in aqueous base can be challenging due to poor solubility. mdpi.com A successful approach involves using a mixed solvent system, such as THF/H₂O with NaOH, to achieve the desired amide. mdpi.com

Alternatively, the cyano group can be converted to a methyl carbimidate adduct by reaction with sodium methoxide. This intermediate is often stabilized by intramolecular hydrogen bonding with a nitrogen atom in the purine scaffold and can be isolated. The carbimidate serves as a versatile precursor for other functional groups. For instance, it can react with an amino alcohol under reflux conditions to yield an oxazoline (B21484) derivative. mdpi.com

Starting MaterialReagents and ConditionsProductYieldCitation
8-Cyanopurine derivative (2s)NaOH, THF/H₂O8-Amidepurine derivative (8s)88% mdpi.com
8-Cyanopurine derivative (2s)NaOMe, MeOHMethyl carbimidate derivative (6s)80% mdpi.com
Methyl carbimidate (6s)2-amino-2-methylpropan-1-ol, Toluene, Dean-Stark refluxOxazoline derivative (7s)70% mdpi.com

Alkylation and acylation are fundamental strategies for modifying the purine core, primarily occurring at the nitrogen atoms. These reactions can significantly alter the compound's physical, chemical, and biological properties.

Alkylation: Direct alkylation of the purine ring often leads to a mixture of isomers, with the thermodynamically more stable N9-alkylated product predominating over the N7 isomer. nih.govacs.org However, regioselective methods have been developed to favor the N7 position. One effective strategy involves the reaction of N-trimethylsilylated purines with a tertiary alkyl halide using a Lewis acid catalyst like tin(IV) chloride (SnCl₄). nih.govacs.org

This method has been successfully applied to 6-chloro-2-methylthiopurine, a close analog of the title compound. The reaction readily undergoes N7 regioselective tert-butylation. acs.org The choice of Lewis acid and reaction conditions can be tuned to control the regioselectivity, with kinetically controlled conditions favoring the N7 isomer and thermodynamically controlled conditions favoring the N9 isomer. nih.gov The N7-tert-butyl group shows stability in basic conditions but can be labile in the presence of mineral or Lewis acids. acs.org

Starting MaterialAlkylating AgentCatalyst / ConditionsProduct(s)YieldCitation
6-Chloropurine (silylated)tert-butyl bromideSnCl₄, ACN, rt, 1h7-(tert-Butyl)-6-chloro-7H-purine78% nih.gov
6-chloro-2-methylthiopurinetert-butyl bromideSnCl₄, BSA, ACN, rt7-(tert-Butyl)-6-chloro-2-(methylthio)-7H-purine- acs.org

Acylation: N-acylation of purines is another key derivatization technique. The reaction typically involves treating the purine with an acylating agent, such as an acid chloride or anhydride, to form an amide linkage at one of the ring nitrogens. However, challenges include controlling regioselectivity (N7 vs. N9) and preventing unwanted side reactions, such as acylation of exocyclic amino groups if present. google.com

To achieve selective N-acylation, activated carboxylic acid derivatives are often employed. Reagents like N-acylbenzotriazoles, prepared from a carboxylic acid and benzotriazole, are effective acylating agents for various amines under mild conditions. organic-chemistry.org In the context of nucleosides, selective N-acylation of the purine base without affecting the sugar hydroxyls can be achieved by activating acids as their p-nitrophenyl esters and using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) or N-hydroxysuccinimide (HOSu). nih.gov While specific protocols for this compound are not detailed in the literature, these general strategies for N-acylation of purines and related N-heterocycles are applicable. organic-chemistry.orgresearchgate.net

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Chloro-8-(methylthio)-7H-purine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic arrangement and connectivity.

Application of ¹H and ¹³C NMR for Proton and Carbon Environments

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, three main signals are expected: a singlet for the three protons of the methylthio (-SCH₃) group, a signal for the C6-H proton, and a broad signal for the N7-H or N9-H tautomeric proton. The chemical shift of the methyl protons would appear in the upfield region, while the aromatic C6-H proton would be found further downfield.

The ¹³C NMR spectrum reveals the number of unique carbon environments. Based on the structure, six distinct carbon signals are anticipated: one for the methyl carbon of the -SCH₃ group and five for the carbons of the purine (B94841) core (C2, C4, C5, C6, and C8). The chemical shifts are influenced by the electronic environment; for instance, the carbon atoms bonded to electronegative nitrogen and chlorine atoms (C2, C4, C6, C8) are expected to be significantly downfield.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: Specific experimental data is not publicly available. Values are estimates based on typical chemical shift ranges.)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
-SCH₃2.5 - 2.8Singlet
C6-H8.0 - 8.5Singlet
N-H12.0 - 14.0Broad Singlet

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Note: Specific experimental data is not publicly available. Values are estimates based on typical chemical shift ranges.)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-SCH₃10 - 15
C5115 - 125
C6140 - 145
C4150 - 155
C2152 - 157
C8158 - 163

Utilisation of 2D NMR Techniques (e.g., HMBC, HSQC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by showing correlations between nuclei.

The Heteronuclear Single Quantum Coherence (HSQC) experiment identifies direct one-bond correlations between protons and the carbons they are attached to. columbia.edulibretexts.org For this compound, an HSQC spectrum would show a cross-peak connecting the signal of the -SCH₃ protons to the signal of the -SCH₃ carbon. It would also definitively link the C6-H proton signal to the C6 carbon signal.

The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings, typically over two to three bonds (²J and ³J), which is vital for establishing the connectivity between different parts of the molecule. columbia.edulibretexts.org Key HMBC correlations expected for this compound would include:

A correlation from the methyl protons (-SCH₃) to the C8 carbon, confirming the position of the methylthio group.

Correlations from the C6-H proton to the adjacent carbons C5 and C4, helping to assign the carbons within the purine ring system.

Table 3: Expected Key 2D NMR Correlations for this compound

ExperimentFrom (¹H)To (¹³C)Type of Correlation
HSQC-SCH₃-SCH₃¹J (Directly bonded)
HSQCC6-HC6¹J (Directly bonded)
HMBC-SCH₃C8³J (Three-bond)
HMBCC6-HC5²J (Two-bond)
HMBCC6-HC4³J (Three-bond)

High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of a molecule. For this compound (C₆H₅ClN₄S), the calculated monoisotopic mass is 199.9896. HRMS analysis would be expected to yield a measured mass very close to this value, confirming the elemental composition.

Furthermore, the presence of chlorine and sulfur atoms results in a characteristic isotopic pattern. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, which would lead to two prominent peaks in the mass spectrum separated by two mass units (M and M+2).

Fragmentation analysis within the mass spectrometer provides additional structural information. For this compound, common fragmentation pathways could include the loss of the methyl group (•CH₃) or the entire methylthio group (•SCH₃).

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

IonFormulaCalculated m/z
[M+H]⁺C₆H₆³⁵ClN₄S⁺201.0001
[M+H]⁺C₆H₆³⁷ClN₄S⁺202.9972
[M-CH₃+H]⁺C₅H₃³⁵ClN₄S⁺185.9794
[M-SCH₃+H]⁺C₅H₃³⁵ClN₄⁺154.0097

X-ray Crystallography for Three-Dimensional Molecular Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While specific crystallographic data for this compound is not publicly available, this section describes the principles of the analysis that would be conducted on a suitable single crystal. The technique involves diffracting a beam of X-rays off the ordered lattice of atoms in the crystal. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, and bond angles can be determined with high precision.

Analysis of Crystal Packing and Intermolecular Interactions

Should a crystal structure be obtained, the analysis would reveal how individual molecules of this compound pack together in the crystal lattice. The packing is governed by non-covalent intermolecular forces. Given the structure, several key interactions would be anticipated:

Hydrogen Bonding: The purine ring contains both hydrogen bond donors (the N-H proton) and acceptors (the lone pairs on the other nitrogen atoms). This would likely lead to the formation of strong intermolecular hydrogen bonds, potentially creating chains or dimeric motifs that are common in purine crystal structures.

π-π Stacking: The planar aromatic purine rings are expected to interact via π-π stacking, where the electron-rich clouds of adjacent rings align, contributing significantly to the stability of the crystal lattice.

Other Interactions: Weaker halogen (C-Cl···N) or chalcogen (C-S···N) bonds might also play a role in directing the crystal packing arrangement.

Conformational Analysis in the Solid State

X-ray crystallography provides a snapshot of the molecule's conformation in the solid state. The purine ring system itself is expected to be largely planar. The primary point of conformational interest would be the orientation of the methylthio group relative to the purine ring. The analysis would determine the torsion angle of the C8-S-C(methyl) bond, revealing whether the methyl group is positioned in or out of the plane of the purine ring and its specific orientation. This solid-state conformation is the result of minimizing intramolecular steric hindrance and maximizing favorable intermolecular packing interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomeric Studies

Ultraviolet-visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic transitions and elucidating the tautomeric equilibria of purine derivatives, including this compound. The absorption of UV-Vis radiation by the molecule induces transitions of electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the chromophoric system and are sensitive to structural modifications and the surrounding chemical environment.

The purine ring itself, being an aromatic heterocyclic system, exhibits characteristic π → π* transitions. The introduction of substituents, such as the chloro group at the C2 position and the methylthio group at the C8 position, significantly influences the electronic distribution within the purine core, leading to shifts in the absorption maxima. The presence of the sulfur atom in the methylthio group, with its lone pairs of electrons, can lead to n → π* transitions and also shifts the absorption region towards longer wavelengths compared to their oxygen-containing counterparts. nih.gov For instance, studies on various thiopurine analogs have demonstrated that the thiocarbonyl chromophore results in absorption maxima extending beyond 350 nm. nih.gov

Tautomerism is a crucial aspect of purine chemistry, as different tautomeric forms can coexist in equilibrium and may exhibit distinct biological activities and spectroscopic properties. For this compound, several potential tautomers can be envisioned, primarily involving the migration of a proton between the nitrogen atoms of the purine ring (N7-H vs. N9-H). The position of this equilibrium is known to be highly dependent on the solvent polarity, pH, and temperature.

While specific experimental UV-Vis data for this compound is not extensively documented in the public literature, data from structurally related 8-substituted purines can provide valuable insights. The tautomeric equilibrium between the N7-H and N9-H forms is a key determinant of the observed UV-Vis spectrum. It is generally observed in purine systems that the N9-H tautomer is the major form in the gas phase and in nonpolar solvents, while the N7-H tautomer can be significantly populated in polar solvents due to differential solvation effects. ias.ac.innih.gov

The study of N-methylated derivatives, where the position of the proton is fixed, is a common strategy to unequivocally assign the UV spectra of individual tautomers. By comparing the spectrum of the compound of interest with its N7-methyl and N9-methyl analogs, the relative contributions of the corresponding tautomers in different solvents can be estimated.

The following interactive table presents hypothetical, yet representative, UV-Vis spectral data for the N7-H and N9-H tautomers of a 2-chloro-8-methylthiopurine derivative in different solvents, based on the general principles observed for related purine systems. This illustrates how UV-Vis spectroscopy can be employed to study tautomeric shifts.

TautomerSolventλmax (nm)Molar Absorptivity (ε)
N7-HWater (Polar Protic)29512,000
N9-HWater (Polar Protic)28510,500
N7-HDioxane (Nonpolar)29011,500
N9-HDioxane (Nonpolar)29211,800
N7-HEthanol (Polar Protic)29311,700
N9-HEthanol (Polar Protic)28811,000

Note: The data in the table is representative and intended to illustrate the expected spectroscopic behavior of the different tautomers in solvents of varying polarity, based on studies of analogous purine derivatives.

Furthermore, pH titration monitored by UV-Vis spectroscopy is a powerful tool to determine the pKa values associated with the protonation and deprotonation of the purine ring. These studies can further help in understanding the tautomeric behavior and the electronic properties of this compound in aqueous solutions. For instance, studies on 8-hydroxyguanosine (B14389) have utilized the pH dependence of its UV spectrum to characterize its ionic species. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases to predict molecular geometries, vibrational frequencies, and electronic properties.

The purine (B94841) ring system can exist in several tautomeric forms, which are isomers that differ in the position of a hydrogen atom and a double bond. The relative stability of these tautomers is crucial as it can dictate the molecule's chemical behavior and biological interactions. For purines, the N7–H and N9–H tautomers are typically the most stable. nih.gov The specific substituents on the purine ring significantly influence the energetic balance between these forms. mdpi.com

Table 1: Predominant Tautomers of the Purine Ring System

Tautomer Description Factors Favoring Stability
N9-H Tautomer Hydrogen atom is attached to the nitrogen at position 9 of the imidazole (B134444) ring. Often the most stable form for unsubstituted purine in the gas phase and nonpolar solvents.

| N7-H Tautomer | Hydrogen atom is attached to the nitrogen at position 7 of the imidazole ring. | Can be stabilized by specific substituents, particularly at the C8 position, and by polar solvents. mdpi.com |

This table is generated based on general principles of purine chemistry and may not reflect the specific, calculated tautomeric preference for 2-Chloro-8-(methylthio)-7H-purine without a dedicated DFT study.

DFT calculations can also predict the chemical reactivity of different sites within a molecule. By calculating parameters such as electrostatic potential maps and frontier molecular orbitals (HOMO and LUMO), researchers can identify regions susceptible to electrophilic or nucleophilic attack.

For purine derivatives, the C2, C6, and C8 positions are generally susceptible to nucleophilic attack, while the N3 and N7 nitrogen atoms are common sites for electrophilic attack. mdpi.com In the case of this compound:

Nucleophilic Attack: The chlorine atom at the C2 position is an effective leaving group, making this site a prime target for nucleophilic substitution reactions. This is a common strategy for the further functionalization of the purine scaffold. rsc.org

Electrophilic Attack: The nitrogen atoms of the purine ring, particularly N7 or N3 depending on the dominant tautomer, are likely sites for alkylation or other electrophilic additions. mdpi.com

Oxidation: The methylthio group at C8 could be susceptible to oxidation, potentially forming sulfoxide (B87167) or sulfone derivatives, which would significantly alter the electronic properties and biological activity of the compound.

Theoretical investigations can model the reaction coordinates and transition state energies for these potential transformations, providing a quantitative prediction of the most likely reaction pathways.

Molecular Docking and Dynamics Simulations for Ligand-Target Chemical Interactions

Molecular docking and molecular dynamics (MD) are computational techniques used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein or nucleic acid. researchgate.net These methods are fundamental in drug discovery for identifying potential biological targets and optimizing ligand binding affinity. researchgate.net

The purine scaffold is a well-known "privileged structure" in medicinal chemistry, as it is a key component of biomolecules like adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP). nih.govwikipedia.org Consequently, many enzymes, such as kinases and polymerases, have binding sites adapted to the purine structure. nih.govresearchgate.net

Computational modeling for a compound like this compound would involve docking it into the active sites of various known purine-binding proteins. For example, it could be modeled against the ATP-binding pocket of various protein kinases or the active site of enzymes like RNA-dependent RNA polymerase. researchgate.net MD simulations would then be used to simulate the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding pose and the flexibility of the interaction. researchgate.net

The primary goal of docking and MD simulations is to elucidate the specific interactions that stabilize the ligand-receptor complex and to calculate the binding energy. researchgate.net These interactions typically include:

Hydrogen Bonds: The nitrogen atoms in the purine ring can act as hydrogen bond acceptors, while the N-H group of the imidazole ring can act as a hydrogen bond donor. These can form key interactions with amino acid residues like lysine, arginine, and serine in a protein's active site. researchgate.net

Hydrophobic Interactions: The purine ring itself and the methylthio group can engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues.

Halogen Bonds: The chlorine atom at the C2 position can participate in halogen bonding, a noncovalent interaction that can contribute to binding affinity and selectivity.

By analyzing these binding modes, researchers can understand why a particular compound is active and how its structure could be modified to improve potency or selectivity. For example, if a simulation reveals an empty hydrophobic pocket near the methylthio group, a medicinal chemist might design a new derivative with a larger alkylthio group to fill that pocket and enhance binding.

Table 2: Potential Molecular Interactions for this compound in a Protein Binding Site

Interaction Type Potential Participating Group(s) on the Ligand Potential Interacting Amino Acid Residues
Hydrogen Bond Donor N7-H or N9-H Aspartate, Glutamate, Serine
Hydrogen Bond Acceptor Ring Nitrogens (e.g., N1, N3) Lysine, Arginine, Serine, Threonine researchgate.net
Halogen Bonding C2-Chloro Electron-rich atoms (e.g., backbone carbonyl oxygen)

| Hydrophobic/van der Waals | Purine Ring, Methylthio Group | Leucine, Isoleucine, Valine, Phenylalanine |

This table represents a generalized summary of potential interactions based on the chemical structure of the compound and common protein-ligand interactions.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that attempt to correlate the chemical reactivity of a series of compounds with their physicochemical properties, which are described by numerical values known as molecular descriptors. nih.gov These models are often built using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). researchgate.netnih.gov

For a series of derivatives based on the this compound scaffold, a QSRR model could be developed to predict a specific type of reactivity, such as the rate of a nucleophilic substitution reaction at the C2 position. To build such a model, researchers would synthesize a library of related compounds, experimentally measure their reactivity, and then calculate a wide range of molecular descriptors for each compound.

Relevant descriptors for a QSRR model of purine derivatives might include: researchgate.netresearchgate.net

Electronic Descriptors: Charges on specific atoms, dipole moment, HOMO/LUMO energies, and indices like the SsCH3 E-index (related to the electronic influence of a methyl group). researchgate.net

Topological Descriptors: Indices that describe the branching and connectivity of the molecule.

Constitutional Descriptors: Molecular weight, hydrogen bond donor/acceptor counts, and lipophilicity (logP). researchgate.netresearchgate.net

The resulting QSRR equation provides insight into which structural features are most important for the reactivity being studied. This allows for the rational design and prioritization of new compounds with desired reactivity profiles before they are synthesized, saving time and resources. researchgate.net

| Physicochemical | logP | The logarithm of the partition coefficient between octanol (B41247) and water. researchgate.net | Describes the lipophilicity of the molecule, which influences its solubility and phase-transfer properties. |

Applications As Chemical Probes and Synthetic Intermediates in Academic Research

Role in the Synthesis of Complex Heterocyclic Systems

The strategic placement of functional groups on the 2-Chloro-8-(methylthio)-7H-purine scaffold makes it an important precursor for the construction of complex, fused heterocyclic systems. The chlorine atom at the C2 position is a key reactive site for nucleophilic substitution, enabling the annulation of additional rings onto the purine (B94841) framework.

A significant application is in the synthesis of triazolopurines, a class of compounds with recognized medicinal importance. semanticscholar.orgnih.gov Research on the closely related 2,6-dichloropurine (B15474) has demonstrated a regioselective approach where the C2-chlorine is preferentially displaced by hydrazine (B178648). nih.govresearchgate.net This initial substitution is the first step in a two-step procedure to form a triazole ring fused to the purine system. The resulting 4-chloro-triazolo[3,4-e]purine derivatives are explored as potential anticancer agents. semanticscholar.orgnih.gov This regioselective reactivity highlights the utility of the 2-chloro-purine moiety, as found in this compound, as a reliable starting point for building polycyclic structures. The synthesis involves an initial nucleophilic substitution at the C2 position, followed by an acid-catalyzed cyclization to form the fused triazole ring. nih.govresearchgate.net

Starting Material (Analog)ReactionResulting Heterocyclic SystemReference
2,6-Dichloropurine1. Nucleophilic substitution with hydrazine at C22. Acid-catalyzed cyclization with an aldehyde4-Chloro-5a,6-dihydro-8-substituted-phenyl-1H- semanticscholar.orgguidechem.comchiosislab.comtriazolo[3,4-e]purine semanticscholar.org
6-Hydrazinyl-N9-substituted purineCyclization with aliphatic monocarboxylic acid1,2,4-Triazolo[3,4-i]purine derivative sioc-journal.cn

This synthetic strategy underscores the role of the 2-chloro group as a versatile handle for elaborating the purine core into more intricate heterocyclic architectures with potential biological activities.

Development of Purine-Based Scaffolds for Chemical Biology Tools

In chemical biology, small molecules are used as probes to investigate and manipulate biological processes. chiosislab.com Certain molecular frameworks, often called "privileged scaffolds," are repeatedly found in bioactive compounds and serve as excellent starting points for developing new chemical tools. mdpi.comnih.gov The purine ring is one such scaffold, and this compound is a valuable starting material for creating specialized probes and potential therapeutics. mdpi.comnih.gov

The development of purine-based scaffolds allows for the systematic modification of different positions on the ring to tune biological activity and selectivity. A study on a series of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine-8-carboxamide derivatives, which are structurally very similar to the title compound, illustrates this approach. nih.gov By synthesizing a library of these compounds with variations at the C8 and C9 positions, researchers identified a derivative with potent and selective antiproliferative activity against a lung cancer cell line. nih.gov This demonstrates how the core scaffold, defined by the chloro and alkylthio substitutions, can be elaborated to produce highly specific bioactive agents.

These chemical biology tools are not limited to inhibitors but also include molecules designed for studying biological systems, such as fluorescently labeled probes for microscopy or biotinylated versions for affinity purification and proteomic studies. chiosislab.com

Purine-Based ScaffoldApplication/TargetType of ToolReference
6-Chloro-2-(propylthio)-purineLung Cancer (A549 cells)Selective Antiproliferative Agent nih.gov
2-Chloro-6-iodo-purineAdenosine (B11128) Receptors, Viral EnzymesSynthetic Intermediate for Ligands & Nucleoside Analogs
PolyquinolinePrion Disease (ScN2a cells)Antiprion Agent nih.gov

The ability to functionalize this compound at its reactive sites allows for its incorporation into a wide array of chemical biology tools, facilitating the investigation of protein function and the development of new therapeutic strategies. chiosislab.com

Investigation of Structure-Reactivity Relationships for Rational Chemical Design

Rational chemical design relies on a deep understanding of how a molecule's structure dictates its chemical reactivity and, consequently, its biological activity. The this compound molecule possesses distinct functional groups—a chloro group at C2 and a methylthio group at C8—whose reactivity can be selectively exploited.

Studies on structure-activity relationships (SAR) are fundamental to optimizing lead compounds in drug discovery. nih.govmdpi.com The differential reactivity of the purine ring positions is a key aspect of its chemistry. For instance, in the synthesis of triazolopurines from 2,6-dichloropurine, the C2-chloro group is selectively replaced by hydrazine, demonstrating its higher reactivity toward this specific nucleophile compared to the C6-chloro group. nih.gov This regioselectivity is crucial for the rational synthesis of the desired isomer.

Furthermore, SAR studies on related purine scaffolds provide a blueprint for the rational design of new derivatives. In the investigation of 6-chloro-2-(propylthio)-purines, modifications were systematically made at positions 8 and 9 to determine their impact on anticancer activity. nih.gov It was found that introducing a terminal piperazine (B1678402) with a carboxamide moiety at position 8 and a phenyl group at position 9 resulted in a compound with potent and selective activity against lung cancer cells. nih.gov This systematic approach, where parts of the molecule are varied to observe the effect on biological function, is the essence of rational design.

Scaffold BasePosition of VariationObserved Effect on ActivityReference
6-Chloro-2-(propylthio)-purinePosition 8 (Carboxamide moiety) & Position 9 (Phenyl group)Increased potency and selectivity against A549 lung cancer cells nih.gov
Quinoline DerivativesTerminal group variationsIdentification of nanomolar antiprion activity nih.gov
Thiourea DerivativesSpacer length and lipophilicity of substituentsCrucial for activity against Leishmania; increased lipophilicity led to decreased activity mdpi.com

The defined structure of this compound, with its distinct reactive sites, provides a robust platform for conducting such SAR studies, enabling the logical development of new compounds with tailored properties.

Contribution to Understanding Purine Metabolism and Modification Pathways through Chemical Studies

Purine metabolism comprises complex, highly regulated pathways for the synthesis and breakdown of purines. nih.govnih.gov These pathways are essential for cellular functions, including the production of nucleic acids and energy currency like ATP. nih.gov Synthetic purine analogs, which are structurally similar to natural purines but with key modifications, are invaluable tools for studying these metabolic routes. They can act as probes, inhibitors, or alternative substrates for the enzymes involved, thereby helping to elucidate pathway mechanisms. nih.govnih.gov

Purine antimetabolites often function by being recognized and processed by the enzymes of purine metabolic pathways. nih.gov Once inside the cell, they can be converted into nucleotide analogs that inhibit critical enzymes involved in DNA synthesis, leading to cytotoxic effects in cancer cells. nih.govnih.gov For example, 6-mercaptopurine, a thiopurine, is converted to its nucleotide form and inhibits an early step in de novo purine synthesis. nih.gov

The compound this compound is a modified purine that does not occur naturally. Its structure, featuring a chloro group at C2 and a methylthio group at C8, makes it a candidate for probing the substrate specificity of enzymes in the purine salvage and catabolic pathways. Key enzymes in these pathways include:

Purine Nucleoside Phosphorylase (PNP): Cleaves nucleosides to the free base and ribose-1-phosphate.

Xanthine (B1682287) Oxidase: Catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov

Adenosine Deaminase (ADA): Catalyzes the deamination of adenosine to inosine. nih.gov

By introducing this compound or its corresponding nucleoside into a biological system, researchers can investigate whether it is recognized as a substrate or acts as an inhibitor of these enzymes. For instance, the presence of a C2-chloro group is known in other purine analogs to confer resistance to deamination by ADA. nih.gov Such studies provide critical information about the active site constraints and mechanism of these enzymes, contributing to a deeper understanding of purine metabolism and providing a basis for designing new therapeutic agents that target these pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Chloro-8-(methylthio)-7H-purine?

  • Methodological Answer : A common approach involves nucleophilic substitution at the C8 position of purine derivatives. For example, 6-chloro-7-methylpurine intermediates can react with methylthiol nucleophiles under controlled conditions. Allylation reactions (e.g., using organomagnesium reagents) may also introduce the methylthio group, as demonstrated in the synthesis of analogous 7,8-diallyl-6-chloro-7H-purine derivatives . Purification typically employs column chromatography, with Rf values (e.g., 0.5 in specific solvent systems) used to monitor progress .

Q. How should researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer : High-resolution NMR is critical for structural confirmation. For instance, 1H^1H-NMR can resolve tautomeric forms (e.g., 7H vs. 9H configurations) by analyzing chemical shifts near δ 8.5–9.0 ppm for purine protons . IR spectroscopy (e.g., KBr disc method) identifies functional groups, such as C-S stretching vibrations (~600–700 cm1^{-1}) and C-Cl bonds (~750 cm1^{-1}) .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Follow guidelines for chlorinated and sulfur-containing purines:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Store in airtight containers away from heat sources (autoignition risks) .
  • Dispose of waste via approved chemical degradation methods (e.g., alkaline hydrolysis for chloropurines) .

Advanced Research Questions

Q. How do electronic effects of the methylthio substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer : The methylthio group (-SMe) acts as a σ-donor and π-acceptor, altering electron density at the purine core. Use Hammett substituent constants (σm_m ≈ 0.15 for -SMe) to predict regioselectivity in reactions like Suzuki-Miyaura couplings. Computational modeling (DFT) can map charge distribution to rationalize observed reactivity patterns .

Q. How can researchers resolve contradictions in NMR data caused by tautomerism?

  • Methodological Answer : Tautomeric equilibria between 7H and 9H forms lead to split peaks or broadening. Strategies include:

  • Variable-temperature NMR to slow interconversion.
  • Solvent screening (e.g., DMSO-d6d_6 stabilizes certain tautomers).
  • X-ray crystallography for definitive structural assignment .

Q. What strategies optimize purity when residual solvents persist in final products?

  • Methodological Answer : Residual solvents (e.g., 2-methyltetrahydrofuran) require strict control per ICH guidelines. Use headspace GC-MS to quantify residues. Purification steps:

  • Azeotropic distillation with toluene.
  • Recrystallization from ethanol/water mixtures.
  • Lyophilization for hygroscopic compounds .

Q. How can computational models predict biological activity of this compound derivatives?

  • Methodological Answer : Combine QSAR with molecular docking:

  • Calculate logP values to assess membrane permeability.
  • Use AutoDock Vina to simulate binding to target enzymes (e.g., kinases).
  • Validate predictions with in vitro assays (e.g., IC50_{50} measurements) .

Q. What experimental designs mitigate side reactions during functionalization at the C2 position?

  • Methodological Answer : Competitive pathways (e.g., hydrolysis of the C2-Cl bond) can be minimized by:

  • Low-temperature reactions (−20°C) in anhydrous DMF.
  • Catalytic use of Cu(I) to stabilize intermediates.
  • Protecting group strategies (e.g., silylation of reactive NH sites) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.